

# Ziltivekimab (Formerly M40): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M40 TFA   |           |
| Cat. No.:            | B15618941 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ziltivekimab, a fully human monoclonal antibody, is an investigational drug being developed by Novo Nordisk.[1] It is designed to target the interleukin-6 (IL-6) ligand, a key cytokine implicated in the inflammatory cascade of various diseases.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for ziltivekimab, with a focus on its development for reducing inflammatory and thrombotic risks in patients with chronic kidney disease (CKD) and atherosclerotic cardiovascular disease (ASCVD). The initial designation for this compound was COR-001, and for the purpose of this document, we will refer to it by its current name, ziltivekimab.

## **Mechanism of Action**

Ziltivekimab functions by binding directly to the IL-6 ligand, thereby preventing its interaction with the IL-6 receptor. This action inhibits the downstream signaling pathway that leads to the production of various inflammatory mediators.[2] A key consequence of this inhibition is the reduction of acute-phase reactants such as high-sensitivity C-reactive protein (hsCRP), serum amyloid A, and fibrinogen, all of which are biomarkers for systemic inflammation.[3][4]



The signaling pathway of IL-6 and the inhibitory action of ziltivekimab are depicted in the following diagram:





Click to download full resolution via product page

**Caption:** Ziltivekimab's mechanism of action in the IL-6 signaling pathway.

#### **Pharmacokinetics**

The pharmacokinetic profile of ziltivekimab has been evaluated in a Phase 1, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe CKD and evidence of chronic inflammation.[3]

Table 1: Summary of Ziltivekimab Pharmacokinetic Parameters (Single Subcutaneous Dose)[3]

| Parameter                            | 5 mg Dose                   | 15 mg Dose                  | 50 mg Dose                  |
|--------------------------------------|-----------------------------|-----------------------------|-----------------------------|
| Mean Half-life (t½)                  | 45 - 65 days                | 45 - 65 days                | 45 - 65 days                |
| Maximum Concentration (Cmax)         | Data not publicly available | Data not publicly available | Data not publicly available |
| Time to Maximum Concentration (Tmax) | Data not publicly available | Data not publicly available | Data not publicly available |
| Area Under the Curve (AUC)           | Data not publicly available | Data not publicly available | Data not publicly available |

Note: While the Phase 1 study assessed Cmax, Tmax, and AUC, specific values have not been made publicly available.

## **Pharmacodynamics**

The pharmacodynamic effects of ziltivekimab are characterized by a dose-dependent reduction in key inflammatory biomarkers. These effects have been primarily evaluated in the Phase 2 RESCUE and RESCUE-2 trials.[2][5][6]

Table 2: Dose-Dependent Reduction of Inflammatory Biomarkers at 12 Weeks (RESCUE Trial) [2][4][5]



| Biomarker                                             | Placebo                  | 7.5 mg<br>Ziltivekimab   | 15 mg<br>Ziltivekimab    | 30 mg<br>Ziltivekimab    |
|-------------------------------------------------------|--------------------------|--------------------------|--------------------------|--------------------------|
| hsCRP (Median<br>Reduction)                           | 4%                       | 77%                      | 88%                      | 92%                      |
| Fibrinogen<br>(Median<br>Reduction)                   | No significant change    | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Serum Amyloid A<br>(Median<br>Reduction)              | No significant change    | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Haptoglobin<br>(Median<br>Reduction)                  | No significant change    | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Secretory Phospholipase A2 (sPLA2) (Median Reduction) | No significant<br>change | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

Table 3: Dose-Dependent Reduction of Inflammatory Biomarkers at End of Treatment (RESCUE-2 Trial)[6][7]

| Biomarker                             | Placebo | 15 mg Ziltivekimab | 30 mg Ziltivekimab |
|---------------------------------------|---------|--------------------|--------------------|
| hsCRP (Median<br>Reduction)           | 27%     | 96%                | 93%                |
| Fibrinogen (Median<br>Reduction)      | 2%      | 38%                | 34%                |
| Serum Amyloid A<br>(Median Reduction) | 30%     | 71%                | 58%                |

## **Experimental Protocols**



# Phase 1 Pharmacokinetic and Pharmacodynamic Study (NCT03126318)

This was a randomized, double-blind, placebo-controlled, dose-escalation study.

- Population: Patients with moderate-to-severe non-dialysis-dependent CKD (eGFR 20–60 ml/min per 1.73 m²) and evidence of chronic inflammation (hsCRP >2 mg/L on two consecutive measurements).[3]
- Design: Three cohorts of four participants each were randomized (3:1) to receive a single subcutaneous injection of ziltivekimab (5 mg, 15 mg, or 50 mg) or placebo.[3]
- Pharmacokinetic Analysis: Serum concentrations of ziltivekimab were measured using a validated antibody-based ELISA format.[5] Pharmacokinetic parameters including t½, AUC, Cmax, and Tmax were assessed.[5]
- Pharmacodynamic Analysis: The primary efficacy endpoint was the change from baseline in hsCRP, which was measured using an immunoturbidimetry method.[5]

The general workflow for this clinical trial is illustrated below:





Click to download full resolution via product page

**Caption:** Workflow for the Phase 1 clinical trial of ziltivekimab.

### Phase 2 RESCUE Trial (NCT03926117)

This was a randomized, double-blind, placebo-controlled trial to evaluate the effect of ziltivekimab on inflammatory biomarkers.

- Population: Patients with moderate to severe CKD and hsCRP of at least 2 mg/L.[2]
- Design: 264 participants were randomly allocated (1:1:1:1) to receive subcutaneous injections of placebo or ziltivekimab (7.5 mg, 15 mg, or 30 mg) every 4 weeks for up to 24 weeks.[2]
- Primary Outcome: The primary outcome was the percentage change from baseline in hsCRP after 12 weeks of treatment.[2]



### Phase 3 ZEUS Trial (NCT05021835)

This is an ongoing large-scale cardiovascular outcomes trial.

- Population: Patients with established ASCVD, CKD (Stages 3-4), and elevated hsCRP (≥2 mg/L).[8][9]
- Design: This is a randomized, parallel-group, double-blind, placebo-controlled trial.[9]
   Approximately 6,400 participants will be randomized to receive either ziltivekimab or placebo.[9]
- Primary Endpoint: The primary endpoint is the time to the first occurrence of major adverse cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[8][9]

The logical relationship for initiating the ZEUS trial based on prior findings is as follows:



Click to download full resolution via product page

**Caption:** Rationale for the progression to the ZEUS cardiovascular outcomes trial.

### Conclusion

Ziltivekimab has demonstrated a clear dose-dependent effect on reducing key inflammatory biomarkers associated with atherosclerosis and CKD. Its pharmacokinetic profile is characterized by a long half-life, allowing for infrequent dosing. The ongoing Phase 3 ZEUS



trial will be pivotal in determining the clinical efficacy of ziltivekimab in reducing cardiovascular events in a high-risk patient population. The data presented in this guide underscore the potential of ziltivekimab as a targeted anti-inflammatory therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmiweb.com [pharmiweb.com]
- 2. krishgenwordpress.krishgen.com [krishgenwordpress.krishgen.com]
- 3. From RESCUE to ZEUS: will interleukin-6 inhibition with ziltivekimab prove effective for cardiovascular event reduction? PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. A Phase 1 Randomized Dose-Escalation Study of a Human Monoclonal Antibody to IL-6 in CKD PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Interleukin 6 Inhibition With Ziltivekimab and the Neutrophil-Lymphocyte Ratio: A Secondary Analysis of the RESCUE Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of interleukin-6 inhibition with ziltivekimab in patients at high risk of atherosclerotic events in Japan (RESCUE-2): A randomized, double-blind, placebocontrolled, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ziltivekimab (Formerly M40): A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618941#pharmacokinetics-and-pharmacodynamics-of-m40-tfa]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com